2-(methoxymethyl)pyrrolidine
Overview
Description
2-(Methoxymethyl)pyrrolidine is a member of the pyrrolidine class of compounds, characterized by a five-membered nitrogen-containing ring. This compound is notable for its methoxymethyl group attached at the second position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
2-(Methoxymethyl)pyrrolidine, also known as (S)-(+)-2-(Methoxymethyl)pyrrolidine, is primarily used as a chiral catalyst and ligand . It is involved in the preparation of planar chiral 2-phospha3ferrocenophanes . It also acts as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine . It also plays a role in the asymmetric synthesis of propargyl alcohols and 4-nitrocyclohexanones, and for asymmetric Michael additions to enones .
Biochemical Pathways
ferrocenophanes. It also acts as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .
Pharmacokinetics
Its lipophilicity, as indicated by the Log Po/w (iLOGP), is 1.98 , suggesting it may have good membrane permeability.
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine . It also catalyzes the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Biochemical Analysis
Biochemical Properties
Pyrrolidines, the class of compounds to which 2-(Methoxymethyl)pyrrolidine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrrolidine derivative and the biomolecule .
Cellular Effects
Pyrrolidines and their derivatives have been shown to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidines can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Pyrrolidines are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)pyrrolidine typically involves the condensation reaction of pyrrole with formaldehyde, followed by the addition of methanol under alkaline conditions . The reaction conditions often include the use of an aqueous alkaline solution, high temperature, and high pressure to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂/SeO₂ under mild conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(Methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis due to its ability to transfer chirality efficiently.
Biology: Employed in the synthesis of bioactive molecules and as a building block for more complex structures.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the methoxymethyl group.
Prolinol: A derivative with a hydroxyl group instead of the methoxymethyl group.
Pyrrolidinone: A lactam derivative with a carbonyl group at the second position.
Comparison: 2-(Methoxymethyl)pyrrolidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to pyrrolidine and prolinol. Additionally, the methoxymethyl group can participate in specific interactions that are not possible with pyrrolidinone, making this compound a valuable compound in various applications .
Biological Activity
2-(Methoxymethyl)pyrrolidine is a chiral compound with a five-membered nitrogen-containing heterocyclic structure. Its unique methoxymethyl substitution at the second position contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.
The chemical structure of this compound is characterized by its pyrrolidine ring and a methoxymethyl group. The synthesis typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity. Various synthetic routes have been explored, emphasizing the importance of stereochemistry in determining biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various domains:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine have shown enhanced antimicrobial properties compared to traditional antibiotics .
- Anticancer Properties : Compounds containing the pyrrolidine core have been investigated for their potential in cancer therapy. Specific derivatives have demonstrated cytotoxic effects on cancer cell lines, highlighting their role in drug development .
- Cholinesterase Inhibition : Pyrrolidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways. For example, it has been implicated in the modulation of cholinergic signaling through AChE inhibition .
- Receptor Modulation : Some derivatives have shown the ability to bind to specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Acinetobacter baumannii and Aeromonas hydrophila. The results indicated that certain derivatives exhibited up to four times greater activity than standard antibiotics like ampicillin .
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that specific pyrrolidine derivatives could induce apoptosis and inhibit cell proliferation. One compound showed an IC50 value of 29 µM against breast cancer cells, suggesting significant anticancer potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276390 | |
Record name | 2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-47-6, 76946-27-5 | |
Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC305701 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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